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molecular formula C16H18ClNO B8591232 2-(Benzyloxy)-3-(chloromethyl)-4-ethyl-6-methylpyridine

2-(Benzyloxy)-3-(chloromethyl)-4-ethyl-6-methylpyridine

Cat. No. B8591232
M. Wt: 275.77 g/mol
InChI Key: NHGDUHVOHLFMQS-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a 0° C. solution of N-chloro succinamide (81.5 mg, 0.598 mmol) in dichloromethane (2.47 mL) was added dimethyl sulfide (48 ul, 0.653 mmol). The reaction mixture was then cooled to −20° C. and a solution of [2-(benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol (Cpd DD, 140 mg, 0.554 mmol) in dichloromethane (1 mL) was added drop wise. After 2 hours the reaction mixture was poured into brine (5 mL) then extracted with dichloromethane (10 mL). The organic layer was dried over sodium sulfate, filtered, then concentrated under vacuum. The residue was purified by column chromatography (heptane/EtOAc) to give the title compound (Cpd EE, 35 mg, 23% yield) as a colorless oil. 1H NMR (chloroform-d) δ 7.52 (d, J=7.3 Hz, 2H), 7.29-7.44 (m, 3H), 6.65 (s, 1H), 5.46 (s, 2H), 4.74 (s, 2H), 2.72 (q, J=7.6 Hz, 2H), 2.44 (s, 3H), 1.28 (t, J=7.6 Hz, 3H).
Name
N-chloro succinamide
Quantity
81.5 mg
Type
reactant
Reaction Step One
Quantity
48 μL
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
[Cl:1]NC(=O)CCC(N)=O.CSC.[CH2:13]([O:20][C:21]1[C:26]([CH2:27]O)=[C:25]([CH2:29][CH3:30])[CH:24]=[C:23]([CH3:31])[N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>ClCCl.[Cl-].[Na+].O>[CH2:13]([O:20][C:21]1[C:26]([CH2:27][Cl:1])=[C:25]([CH2:29][CH3:30])[CH:24]=[C:23]([CH3:31])[N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5.6|

Inputs

Step One
Name
N-chloro succinamide
Quantity
81.5 mg
Type
reactant
Smiles
ClNC(CCC(=O)N)=O
Name
Quantity
48 μL
Type
reactant
Smiles
CSC
Name
Quantity
2.47 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CO)CC)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
brine
Quantity
5 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with dichloromethane (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (heptane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CCl)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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